
1,1,3-Triphenylindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Triphenylindene is an organic compound with the molecular formula C27H20 It is a derivative of indene, characterized by the presence of three phenyl groups attached to the indene core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Triphenylindene can be synthesized through several methods. One common approach involves the reaction of 1,1,3-triphenylprop-2-yne with a suitable catalyst. For instance, the reaction of 3-phenyl-2-propyn-1-ol derivatives with benzene in the presence of aluminum bromide at room temperature can yield substituted indenes . The reaction mixture is typically treated with water, and the products are extracted using chloroform and isolated by column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of transition metal catalysts such as palladium, platinum, and ruthenium can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Triphenylindene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
1,1,3-Triphenylindene has several applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1,1,3-triphenylindene involves its interaction with various molecular targets and pathways. For instance, in photochemical reactions, the compound can undergo rearrangements and dimerizations, leading to the formation of isoindene derivatives . These reactions are often studied using techniques such as ultraviolet spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to understand the transient species and reaction kinetics.
Comparison with Similar Compounds
- 1,2-Diphenylindene
- 1,1-Diphenylindene
- 1,1,3-Tribromoindene
Comparison: 1,1,3-Triphenylindene is unique due to the presence of three phenyl groups, which impart distinct electronic and steric properties compared to its analogs. For example, 1,1-diphenylindene and 1,2-diphenylindene have fewer phenyl groups, resulting in different reactivity and stability profiles . The additional phenyl group in this compound enhances its potential for forming complex molecular structures and participating in diverse chemical reactions.
Properties
CAS No. |
4614-01-1 |
|---|---|
Molecular Formula |
C27H20 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1,1,3-triphenylindene |
InChI |
InChI=1S/C27H20/c1-4-12-21(13-5-1)25-20-27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)26-19-11-10-18-24(25)26/h1-20H |
InChI Key |
HPSBBDGPOWEYOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


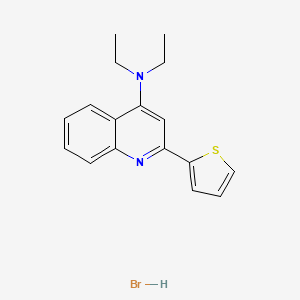
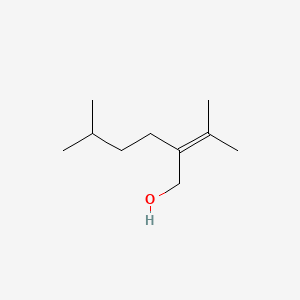
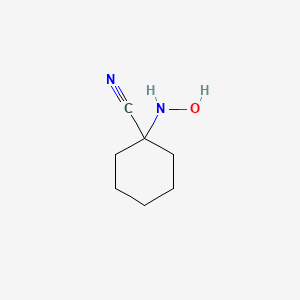
![4-(6-[1,1'-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1'-biphenyl](/img/structure/B11957633.png)

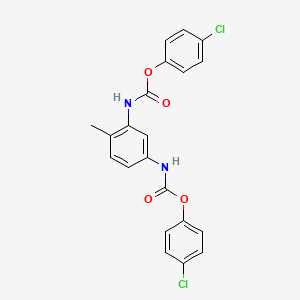
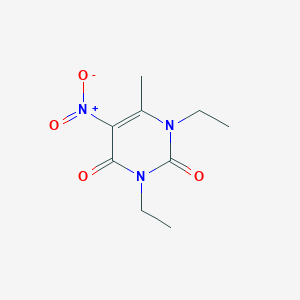
![5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11957663.png)

![1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene](/img/structure/B11957666.png)



![2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11957692.png)
